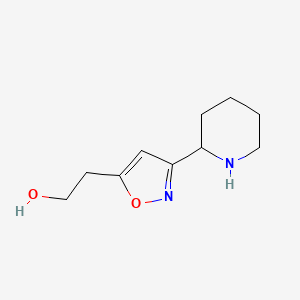
2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol
Vue d'ensemble
Description
2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(3-Piperidin-2-yl-isoxazol-5-yl)-ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 196.25 g/mol. Its structure includes a piperidine ring and an isoxazole moiety, which are known to contribute to various pharmacological effects.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, including signal transduction and metabolic processes. The compound has been studied for its potential as a chemical inhibitor of Cytochrome P450 isoforms, which play a crucial role in drug metabolism and the prediction of drug-drug interactions.
Biological Activities
Research indicates that compounds containing isoxazole derivatives exhibit a broad range of biological activities, including:
- Antimicrobial Activity : Isoxazole derivatives have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. Studies have demonstrated that certain derivatives possess minimal inhibitory concentrations (MIC) in the low µg/mL range .
- Antiviral Properties : Preliminary studies suggest that related compounds display antiviral activity against viruses such as H1N1 and HSV-1. The IC50 values for some synthesized compounds in these studies were notably low, indicating promising antiviral potential .
- CNS Activity : The piperidine component may contribute to central nervous system (CNS) activities, potentially leading to anxiolytic or analgesic effects. Isoxazole derivatives have been associated with GABAergic activity, which could enhance their therapeutic profile in CNS disorders .
Case Studies
Several studies have explored the biological activity of isoxazole derivatives, providing insights into their pharmacological potential:
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. The results indicated significant antibacterial activity against multiple bacterial strains at concentrations as low as 25 µg/mL, demonstrating the compound's potential as an antimicrobial agent . -
Antiviral Activity Assessment :
In another study focusing on antiviral properties, compounds similar to this compound were tested against H1N1 and HSV-1. The results showed a decrease in viral gene expression, with some compounds exhibiting IC50 values below 0.01 µM, highlighting their effectiveness against viral infections .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
2-(3-piperidin-2-yl-1,2-oxazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-6-4-8-7-10(12-14-8)9-3-1-2-5-11-9/h7,9,11,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQSJCLEFMNLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NOC(=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















